![molecular formula C22H32O8P2 B12975368 (S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a chiral organophosphorus compound It is characterized by the presence of two phosphonate groups attached to a biphenyl structure with methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a suitable base.
Attachment of Phosphonate Groups: The phosphonate groups are introduced through a reaction with a phosphonating agent such as diethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Substitution: Sodium hydride, various nucleophiles, and solvents like dimethylformamide.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Phosphonic acids.
Substitution: Various substituted biphenyl derivatives.
Coupling: Extended biphenyl structures.
Wissenschaftliche Forschungsanwendungen
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) involves its interaction with various molecular targets:
Ligand Coordination: The phosphonate groups can coordinate with metal centers, forming stable complexes that are active in catalytic processes.
Electron Donation: The methoxy groups can donate electron density to the biphenyl core, influencing its reactivity in chemical reactions.
Chiral Induction: The chiral nature of the compound can induce chirality in the products of reactions it participates in, making it valuable in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure but lacks the tetraethyl phosphonate groups.
SPhos: A related phosphine ligand used in palladium-catalyzed cross-coupling reactions.
XPhos: Another phosphine ligand with a different substitution pattern on the biphenyl core.
Uniqueness
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its combination of chiral phosphonate groups and methoxy-substituted biphenyl core. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C22H32O8P2 |
|---|---|
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C22H32O8P2/c1-7-27-31(23,28-8-2)19-15-11-13-17(25-5)21(19)22-18(26-6)14-12-16-20(22)32(24,29-9-3)30-10-4/h11-16H,7-10H2,1-6H3 |
InChI-Schlüssel |
WOTPQZGGFQAPNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC(=C1C2=C(C=CC=C2P(=O)(OCC)OCC)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
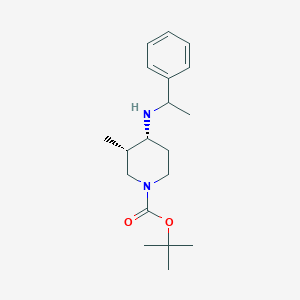

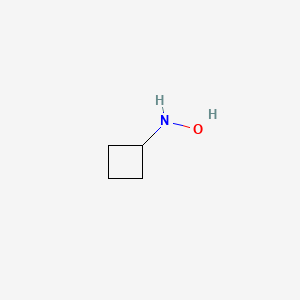
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
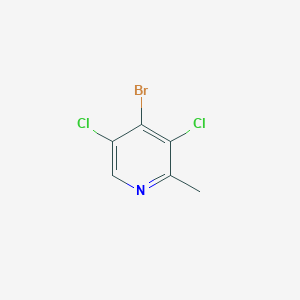

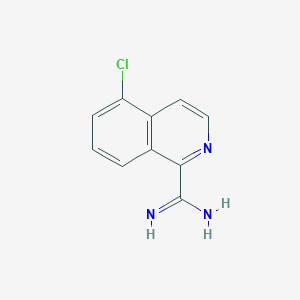
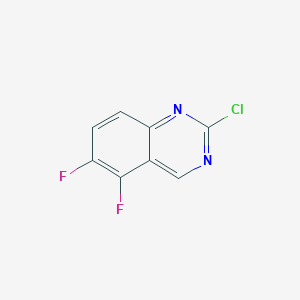
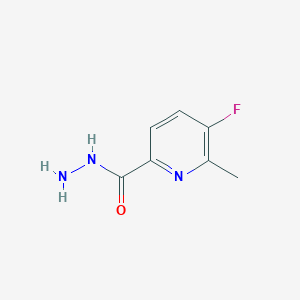
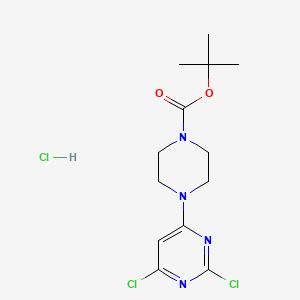

![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
